molecular formula C6H4MgNO6P B14814306 p-Nitrophenyl phosphate magnesium salt

p-Nitrophenyl phosphate magnesium salt

Cat. No.: B14814306
M. Wt: 241.38 g/mol
InChI Key: ZKQFFJINYSGALM-UHFFFAOYSA-L
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Description

p-Nitrophenyl phosphate magnesium salt: is a chemical compound widely used in biochemical research and diagnostic applications. It is a derivative of p-nitrophenyl phosphate, a chromogenic substrate for phosphatase enzymes. When hydrolyzed by phosphatases, it releases p-nitrophenol, which can be quantitatively measured due to its yellow color, making it useful in various assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenyl phosphate magnesium salt typically involves the reaction of p-nitrophenol with phosphoric acid in the presence of a magnesium salt. The reaction conditions often include a controlled pH and temperature to ensure the formation of the desired product. The process can be summarized as follows:

  • Dissolve p-nitrophenol in an aqueous solution.
  • Add phosphoric acid to the solution.
  • Introduce a magnesium salt (e.g., magnesium chloride) to the mixture.
  • Adjust the pH to around 7-8.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • Isolate the product by precipitation or crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl phosphate magnesium salt primarily undergoes hydrolysis reactions catalyzed by phosphatase enzymes. The hydrolysis results in the formation of p-nitrophenol and inorganic phosphate .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of p-nitrophenyl phosphate magnesium salt involves its hydrolysis by phosphatase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of p-nitrophenol and inorganic phosphate. The reaction can be summarized as follows:

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C6H4MgNO6P

Molecular Weight

241.38 g/mol

IUPAC Name

magnesium;(4-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.Mg/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+2/p-2

InChI Key

ZKQFFJINYSGALM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Mg+2]

Origin of Product

United States

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